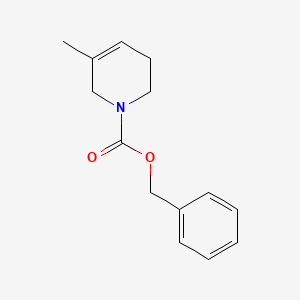![molecular formula C13H20FNO3 B13482274 2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluoropropoxy group and two methoxy groups attached to a phenyl ring, which is further connected to an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves multiple steps:
Starting Material: The synthesis begins with 3,5-dimethoxyphenol.
Fluoropropylation: The phenol undergoes an alkylation reaction with 2-fluoropropyl bromide in the presence of a base such as potassium carbonate to form 2-fluoropropoxy-3,5-dimethoxyphenol.
Amination: The resulting product is then subjected to a Mannich reaction with formaldehyde and ammonium chloride to introduce the ethanamine chain, yielding the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropropoxy group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially with hydrogenated aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[4-(3-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- 2-[4-(2-Chloropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- 2-[4-(2-Methoxypropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
Uniqueness
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine is unique due to the presence of the fluoropropoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C13H20FNO3 |
|---|---|
分子量 |
257.30 g/mol |
IUPAC名 |
2-[4-(2-fluoropropoxy)-3,5-dimethoxyphenyl]ethanamine |
InChI |
InChI=1S/C13H20FNO3/c1-9(14)8-18-13-11(16-2)6-10(4-5-15)7-12(13)17-3/h6-7,9H,4-5,8,15H2,1-3H3 |
InChIキー |
GDMWKKJLCKOYNM-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=C(C=C(C=C1OC)CCN)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)
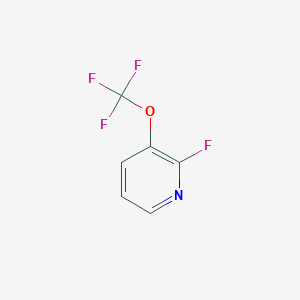
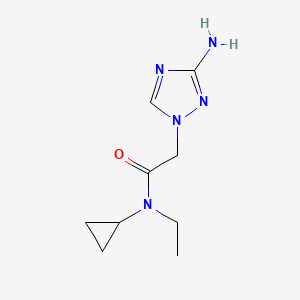
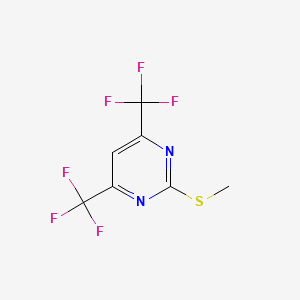
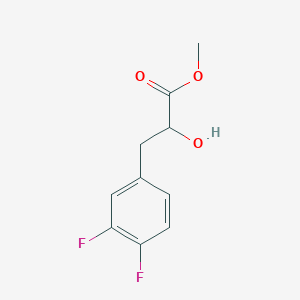


![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)

![Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one](/img/structure/B13482245.png)
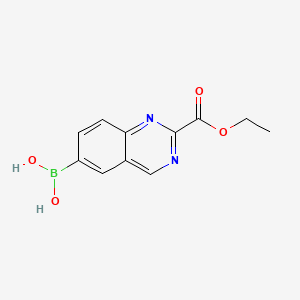
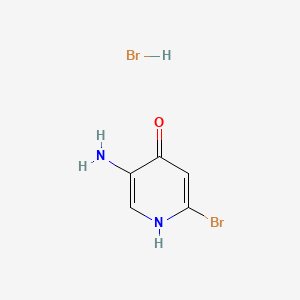
![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)
